1-(mesitylsulfonyl)-2-methyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2,4,6-trimethylphenyl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-10(2)13(11(3)8-9)18(16,17)15-6-5-14-12(15)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWACCINXQCJXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CN=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 1 Mesitylsulfonyl 2 Methyl 1h Imidazole
Novel Approaches to the Synthesis of the Imidazole (B134444) Core
The synthesis of the 2-methyl-1H-imidazole core is the foundational step. Traditional methods like the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), have been refined to improve yields and conditions. wikipedia.org Modern synthetic chemistry, however, offers several innovative approaches that provide greater efficiency and functional group tolerance. rsc.orgrsc.org
Recent advancements have focused on multi-component reactions (MCRs), which allow for the construction of complex molecules like substituted imidazoles in a single step from readily available starting materials. nih.gov For instance, a three-component reaction between a benzylic alcohol, a 1,2-diketone, and ammonium (B1175870) acetate (B1210297), catalyzed by a diruthenium(II) complex, can yield highly substituted imidazoles under aerobic conditions. rsc.org Another approach involves the BF₃·Et₂O promoted reaction of triazoles and nitriles, which produces sulphone-protected imidazoles with substitution at the C-2 and C-4 positions. rsc.org
Metal-catalyzed and metal-free processes have also been developed. rsc.org Nano-magnetic catalysts, for example, have been employed in condensation protocols to form tri- and tetra-substituted imidazoles, offering the advantage of easy catalyst recovery and recycling. rsc.org Rhodium-catalyzed transannulation reactions provide another pathway to N-sulfonyl imidazoles. researchgate.net A controllable synthesis of trisubstituted imidazoles has been achieved through the rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones. mdpi.com
The following table summarizes some novel synthetic routes to the imidazole core.
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |
| Multi-Component Reaction | Benzylic alcohol, 1,2-diketone, Ammonium acetate | Diruthenium(II) catalyst, Aerobic | Forms four bonds of the heterocycle concurrently. rsc.org |
| Cycloaddition | Triazoles, Nitriles | BF₃·Et₂O | Produces imidazoles with substitution at C-2 and C-4. rsc.org |
| Condensation | Aldehyde, Diketone, Ammonia source | Nano-magnetic catalysts (e.g., Fe₃O₄@Ca₃(PO₄)₂) | Recyclable catalyst, moderate to good yields. rsc.org |
| Cascade Annulation | N-sulfonyl-1,2,3-triazoles, β-enaminones | Rhodium(II) octanoate (B1194180) (Rh₂(oct)₄) | Regioselective synthesis of trisubstituted imidazoles. mdpi.com |
Regioselective Sulfonylation Methodologies for N-Substitution
Once the 2-methyl-1H-imidazole core is obtained, the next critical step is the regioselective introduction of the mesitylsulfonyl group onto one of the nitrogen atoms. The imidazole ring possesses two nitrogen atoms, and controlling the site of sulfonylation is a significant challenge.
A direct and convenient method for the N-sulfonylation of imidazoles utilizes N-Fluorobenzenesulfonimide (NFSI) as the sulfonyl source. tandfonline.com This protocol is advantageous as it proceeds efficiently in the absence of strong bases and catalysts, offering a mild alternative for preparing N-sulfonyl imidazoles. tandfonline.com The reaction of 2-methylimidazole (B133640) with mesitylsulfonyl chloride in the presence of a base is a conventional approach, but often requires careful optimization to achieve high regioselectivity and yield.
Transition-metal-free, three-component reactions have also been developed to construct sulfonylated imidazoles directly. acs.org These methods can offer high regioselectivity, controlled by the choice of additives, along with good functional group tolerance and high atom economy. acs.org For the synthesis of 1-(mesitylsulfonyl)-2-methyl-1H-imidazole, the steric hindrance provided by the 2-methyl group can influence the regioselectivity of the sulfonylation, favoring substitution at the less hindered N-1 position.
Optimization of Reaction Conditions for Enhanced Yield and Atom Economy
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the synthesis of this compound. Key factors include the choice of solvent and the development of effective catalysts.
The choice of solvent significantly impacts the rate, yield, and selectivity of N-sulfonylation reactions. nano-ntp.com The polarity of the solvent can influence the solubility of reactants and stabilize charged intermediates. nano-ntp.com Polar protic solvents like water and alcohols can stabilize intermediates through hydrogen bonding, potentially increasing yields. nano-ntp.com In contrast, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can create a favorable environment for nucleophilic substitution reactions, which may enhance the selectivity of N-sulfonylation. nano-ntp.com For the synthesis of 1-sulfonyl-1,2,3-triazoles, which are precursors to N-sulfonyl imidazoles, water and toluene (B28343) have been identified as optimal solvents for copper-catalyzed reactions. acs.org
The following table illustrates the effect of different solvents on the yield of a model imidazole synthesis.
| Solvent System | Yield (%) | Reference |
| Ethanol-Water | 90 | nano-ntp.com |
| Ethanol | 82 | nano-ntp.com |
| Water | 75 | nano-ntp.com |
| Acetonitrile | 68 | nano-ntp.com |
| Dichloromethane | 65 | nano-ntp.com |
This data is for a representative 2,4,5-Triaryl-1H-imidazole synthesis and illustrates the general principle of solvent effects.
The development of efficient catalysts is a cornerstone of modern synthetic chemistry. For the synthesis of N-sulfonyl imidazoles, various catalytic systems have been explored. Rhodium(II) carboxylate dimers are effective in catalyzing reactions of N-sulfonyl-1,2,3-triazoles to form α-imino metal carbene complexes, which are key intermediates in the synthesis of N-heterocycles. mdpi.comelsevierpure.com
Copper(I) catalysts, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), have proven effective for the synthesis of 1-sulfonyl-1,2,3-triazoles, which can then be converted to N-sulfonyl imidazoles. acs.org The use of heterogeneous catalysts, such as fibrous nano-silica (KCC-1) supported metal nanoparticles, is a growing area of research. researchgate.net These catalysts offer high surface area and accessibility, leading to efficient and eco-friendly synthetic methods. researchgate.net The reusability of these catalysts also contributes to improved atom economy and reduced costs. researchgate.net
Green Chemistry Principles in the Synthesis of N-Sulfonyl Imidazoles
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov These principles are increasingly being applied to the synthesis of imidazole derivatives.
One of the key tenets of green chemistry is the reduction or elimination of organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times and higher yields. asianpubs.org
Microwave-assisted organic synthesis (MAOS) is a powerful technique that often complements solvent-free conditions. nih.govresearchgate.net Microwave irradiation can rapidly heat reaction mixtures, leading to a significant acceleration of reaction rates. nih.gov For example, the synthesis of substituted imidazoles has been successfully carried out under solvent-free, microwave-assisted conditions using acidic alumina (B75360) impregnated with ammonium acetate as a solid support. researchgate.net This approach provides a rapid and efficient route to the imidazole core. Similarly, a solvent-free, microwave-assisted approach has been described for the ring-opening reactions of epoxides with imidazoles, demonstrating the broad applicability of this green technique. nih.gov One-pot synthesis of imidazole derivatives under solvent-free conditions at moderate temperatures (e.g., 70 °C) has also been reported, offering a convenient and environmentally friendly procedure. asianpubs.org
Renewable Reagent Sourcing Considerations
The pursuit of sustainable chemical manufacturing necessitates a thorough evaluation of the origins of all starting materials. For the synthesis of "this compound," a transition towards renewable feedstocks for its key precursors—2-methylimidazole and mesitylenesulfonyl chloride—is a critical step in reducing the environmental footprint of its production. This section explores the current and potential bio-based routes for these essential reagents.
The synthesis of 2-methylimidazole traditionally relies on the reaction of glyoxal, acetaldehyde (B116499), and ammonia. Each of these components can potentially be sourced from renewable resources.
Acetaldehyde: A significant pathway to bio-based acetaldehyde is through the oxidation of bioethanol. Bioethanol is readily produced by the fermentation of sugars from crops like corn and sugarcane, as well as from cellulosic biomass. This establishes a direct link between agricultural feedstocks and a key precursor for 2-methylimidazole synthesis.
Ammonia: The production of ammonia via the Haber-Bosch process is notoriously energy-intensive and typically relies on hydrogen derived from natural gas. However, the concept of "green ammonia" is gaining traction. This approach utilizes hydrogen produced through the electrolysis of water powered by renewable energy sources, such as solar or wind power. While still an emerging technology, green ammonia represents a significant opportunity to decarbonize this essential chemical's production.
Glyoxal: Traditionally synthesized from the oxidation of ethylene (B1197577) glycol or acetaldehyde, glyoxal's renewable sourcing is linked to the bio-based production of these precursors. Bio-ethylene glycol can be produced from the hydration of ethylene derived from bioethanol, and as mentioned, acetaldehyde can also be sourced from bioethanol.
The other major component, mesitylenesulfonyl chloride, is synthesized from mesitylene (B46885) and a sulfonating agent, typically sulfuryl chloride.
Mesitylene: A promising renewable route to mesitylene involves the self-condensation of acetone (B3395972). Acetone can be produced through the ABE (acetone-butanol-ethanol) fermentation of biomass, a well-established industrial biotechnology process. This provides a viable pathway from lignocellulosic or sugar-based feedstocks to the aromatic core of the mesitylsulfonyl group.
The following table summarizes the potential renewable sourcing routes for the key reagents in the synthesis of this compound.
| Reagent | Conventional Source | Potential Renewable Sourcing Route(s) |
| For 2-methylimidazole: | ||
| Acetaldehyde | Oxidation of ethylene | Oxidation of bioethanol from fermentation of sugars or cellulosic biomass. |
| Ammonia | Haber-Bosch process using natural gas-derived hydrogen | "Green ammonia" via Haber-Bosch using hydrogen from water electrolysis powered by renewable energy. |
| Glyoxal | Oxidation of ethylene glycol or acetaldehyde | Oxidation of bio-based ethylene glycol or bio-acetaldehyde. |
| For mesitylenesulfonyl chloride: | ||
| Mesitylene | Petroleum feedstocks | Self-condensation of bio-based acetone from ABE fermentation of biomass. |
| Sulfuryl Chloride | Reaction of sulfur dioxide and chlorine | Sulfur dioxide from biomass gasification; Chlorine from electrolysis of NaCl using renewable energy. |
Mechanistic Investigations of Reactions Involving 1 Mesitylsulfonyl 2 Methyl 1h Imidazole
Elucidation of Reaction Pathways in Nucleophilic Substitution Events
While detailed reaction pathways for 1-(mesitylsulfonyl)-2-methyl-1H-imidazole are not extensively documented in dedicated studies, its reactivity in nucleophilic substitution events can be inferred from the well-established chemistry of N-sulfonylated azoles. Two primary pathways are plausible depending on the nature of the nucleophile and the reaction conditions:
Nucleophilic Attack at the Sulfonyl-Sulfur: This is a common pathway for N-sulfonyl compounds. The strong electron-withdrawing nature of the mesitylsulfonyl group polarizes the sulfur-nitrogen bond, rendering the sulfur atom highly electrophilic. A nucleophile (Nu⁻) can attack this sulfur center, leading to the cleavage of the S-N bond. This process releases the 2-methyl-imidazolyl anion (or imidazole (B134444) itself after protonation) and forms a new sulfonyl derivative. This pathway is effectively a transfer of the mesitylsulfonyl group.
Nucleophilic Aromatic Substitution (SNAr) on an Activated Substrate: In many applications, N-arylsulfonylimidazoles serve as activating groups in condensation reactions, such as in oligonucleotide synthesis. In this context, the entire this compound moiety does not typically undergo substitution itself. Instead, it is used as a coupling reagent where the imidazole acts as a temporary carrier for the sulfonyl group, which then activates another molecule (e.g., a phosphodiester) for nucleophilic attack.
Nucleophilic Attack at the Imidazole Ring: The attachment of the strongly electron-withdrawing mesitylsulfonyl group reduces the electron density of the imidazole ring, making it more susceptible to nucleophilic attack than a simple N-alkylimidazole. A strong nucleophile could potentially attack the C2 or C5 positions of the imidazole ring, leading to a Meisenheimer-like intermediate, followed by the elimination of a leaving group if one is present at that position. However, this pathway is generally less common than attack at the sulfonyl group unless the ring is further activated.
Role of the Mesitylsulfonyl Group as a Leaving Group or Activating Moiety
The mesitylsulfonyl group in this compound exhibits a dual role, functioning as either an activating moiety or a potential leaving group.
As an Activating Moiety: The primary role of the N-mesitylsulfonyl group is to activate the molecule. The sulfonyl group is powerfully electron-withdrawing, which has two main effects:
It significantly increases the electrophilicity of the sulfur atom, making it a prime target for nucleophiles. This is the basis for its use in sulfonylation reactions.
It deactivates the imidazole ring towards electrophilic substitution but activates it towards potential nucleophilic attack by lowering the energy of the corresponding anionic intermediate. Studies on related N-1-sulfonyl substituted benzimidazoles have explored how the sulfonyl group modulates the electronic properties of the heterocyclic system. nih.govacs.org
As a Leaving Group: The mesitylenesulfonate anion (mesitylenesulfonate) is the conjugate base of a strong acid (mesitylenesulfonic acid), which makes it an excellent leaving group. masterorganicchemistry.comnih.gov While direct cleavage of the C-N bond where the entire imidazole ring is substituted is not typical, the entire sulfonyl-imidazole unit can act as a leaving group in certain contexts. More commonly, in reactions where a nucleophile attacks the sulfonyl sulfur, the 2-methyl-imidazolide anion is the leaving group. The stability of the resulting imidazolide (B1226674) anion, being the conjugate base of the weakly acidic 2-methyl-1H-imidazole, makes this a favorable process. The principle of using sulfonyl groups as leaving groups in nucleophilic aromatic substitution (SNAr) has been extensively demonstrated in other heterocyclic systems, such as 2-sulfonylpyrimidines, where they facilitate the substitution of the sulfonyl moiety by nucleophiles like thiols. nih.gov
Kinetic Studies of Reactions with "this compound"
The rate of nucleophilic substitution would be expected to follow a second-order rate law, being first order in both the N-sulfonylimidazole and the nucleophile:
Rate = k [this compound] [Nucleophile]
Key factors influencing the rate constant (k) would include:
Nucleophilicity: Stronger nucleophiles would lead to a faster reaction rate.
Solvent: Polar aprotic solvents are generally favored for nucleophilic substitutions as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
Steric Hindrance: The methyl group at the C2 position of the imidazole and the two ortho-methyl groups on the mesityl ring introduce significant steric bulk. This bulk would likely decrease the rate of reaction compared to a less hindered analogue like 1-(phenylsulfonyl)-1H-imidazole, as the nucleophile's approach to the electrophilic sulfur center is impeded.
To illustrate the expected trends, the following interactive table presents hypothetical kinetic data based on principles observed in related systems.
This table presents hypothetical data for illustrative purposes to demonstrate expected kinetic trends.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are challenging due to their transient nature. For reactions involving this compound, the intermediates would be highly dependent on the reaction pathway.
Pentacoordinate Sulfur Intermediate: In the case of nucleophilic attack at the sulfur atom, a short-lived, high-energy pentacoordinate sulfur intermediate (or transition state) is proposed. This species would feature the incoming nucleophile and the outgoing 2-methyl-imidazolide group in axial positions. Direct characterization is difficult, but its existence is supported by computational studies and kinetic analyses of related sulfonyl transfer reactions.
Meisenheimer Complex: For a hypothetical nucleophilic attack on the imidazole ring, the formation of an anionic σ-complex, known as a Meisenheimer intermediate, would be expected. This intermediate would involve the temporary loss of aromaticity in the imidazole ring. Such intermediates are well-characterized in the field of nucleophilic aromatic substitution.
Experimental identification often relies on trapping experiments or spectroscopic analysis at low temperatures to increase the lifetime of the intermediate. For example, in related sulfonyl azide (B81097) chemistry, nitrene intermediates have been successfully trapped, providing evidence for their formation. researchgate.net
Stereochemical Aspects in Reactions Catalyzed or Mediated by "this compound"
There are no specific reports detailing the use of this compound as a catalyst or mediator in stereoselective reactions. The molecule itself is achiral and therefore cannot induce enantioselectivity without modification.
However, the broader class of N-sulfonyl compounds is utilized in stereoselective synthesis. For instance, N-sulfonylaziridines undergo stereoselective Lewis acid-mediated cycloaddition reactions. nih.gov This demonstrates that the N-sulfonyl group is compatible with stereochemical control.
For this compound to be used in a stereochemical context, it would likely need to be part of a chiral catalytic system. For example:
A chiral nucleophile could react with it to form a chiral sulfonating agent.
The mesityl or imidazole moiety could be modified with a chiral auxiliary.
In such a scenario, the bulky and conformationally defined nature of the mesitylsulfonyl group could play a significant role in the transfer of stereochemical information during a reaction.
Reactivity Profile and Transformative Potential of 1 Mesitylsulfonyl 2 Methyl 1h Imidazole
Reactivity Towards Various Nucleophiles and Electrophiles
The reactivity of 1-(mesitylsulfonyl)-2-methyl-1H-imidazole is primarily characterized by the electrophilic nature of the sulfur atom in the sulfonyl group and the nucleophilic character of the imidazole (B134444) ring. The mesitylsulfonyl group, being a strong electron-withdrawing group, renders the sulfur atom highly susceptible to nucleophilic attack. This is the basis for its function as a sulfonylating agent.
Conversely, the imidazole moiety, particularly the unsubstituted nitrogen atom (N-3), can act as a nucleophile. However, the presence of the bulky mesitylsulfonyl group at the N-1 position, in conjunction with the methyl group at the C-2 position, introduces significant steric hindrance. This steric crowding can modulate the nucleophilicity of the imidazole ring, making it less reactive towards electrophiles compared to unhindered imidazoles.
Recent studies on analogous arylsulfonyl imidazoles have shown that they can function as "tempered electrophiles." nih.gov This suggests that while reactive, the steric and electronic properties of the arylsulfonyl group can be tuned to control the reactivity. In the case of this compound, the mesityl group's steric bulk likely enhances this "tempered" nature, making it a selective sulfonylating agent.
The interaction with nucleophiles is a key aspect of its chemistry. Strong nucleophiles, such as organometallic reagents or reactive enolates, would be expected to attack the electrophilic sulfur center, leading to the transfer of the mesitylsulfonyl group. Softer nucleophiles, such as amines and alcohols, also react at the sulfur atom, a process central to its role in activating these functional groups.
The table below illustrates the general reactivity of N-arylsulfonyl imidazoles with different classes of nucleophiles, providing a basis for understanding the expected reactivity of this compound.
| Nucleophile Class | Expected Reaction Outcome with this compound |
| Hard Nucleophiles (e.g., Grignard reagents) | Attack at the sulfonyl sulfur, leading to sulfone formation. |
| Soft Nucleophiles (e.g., Amines, Alcohols) | Nucleophilic substitution at the sulfonyl sulfur, resulting in sulfonamides or sulfonate esters. |
| Thiolates | Formation of thioesters through attack at the sulfonyl group. |
| Azides | Potential for diazo transfer reactions, although less common for N-sulfonylimidazoles compared to sulfonyl azides. |
Application as a Sulfonyl Transfer Reagent
The primary application of this compound in organic synthesis is as a sulfonyl transfer reagent. The imidazole group acts as a good leaving group, facilitating the transfer of the mesitylsulfonyl moiety to a nucleophile. This process is analogous to the well-established use of other sulfonylating agents like sulfonyl chlorides, but with potentially different reactivity and selectivity profiles.
The use of N-sulfonylimidazoles can offer advantages over traditional sulfonyl chlorides. They are often crystalline solids, easier to handle, and the imidazole byproduct is readily removed. The steric hindrance provided by the mesityl and 2-methyl groups can lead to increased selectivity in sulfonyl transfer reactions, particularly in complex molecules with multiple nucleophilic sites.
While specific data for this compound is not extensively documented, the general mechanism for sulfonyl transfer from N-sulfonylimidazoles involves the nucleophilic attack on the sulfur atom, followed by the departure of the 2-methylimidazole (B133640) anion.
A comparative overview of sulfonylating agents is presented in the table below:
| Sulfonylating Agent | Reactivity | Byproducts | Handling |
| Mesitylsulfonyl Chloride | High | HCl | Corrosive, moisture-sensitive |
| This compound | Moderate to High | 2-Methylimidazole | Solid, less sensitive to moisture |
| Mesitylenesulfonic Anhydride | High | Mesitylenesulfonic acid | Solid, less common |
Role in Activation of Alcohols and Amines for Further Transformations
A significant application of sulfonylating agents is the activation of alcohols and amines. By converting the hydroxyl or amino group into a better leaving group, such as a mesitylsulfonate or a sulfonamide, subsequent nucleophilic substitution or elimination reactions are facilitated. This compound can be effectively employed for this purpose.
Activation of Alcohols: The reaction of an alcohol with this compound in the presence of a base yields a mesitylsulfonate ester. The resulting mesitylate is an excellent leaving group, allowing for a wide range of transformations, including SN2 reactions with various nucleophiles. The steric bulk of the mesityl group can influence the rate of this activation step.
Activation of Amines: Similarly, primary and secondary amines react with this compound to form stable sulfonamides. These sulfonamides can serve as protecting groups for the amine functionality. The N-S bond in sulfonamides is generally robust, but can be cleaved under specific reductive conditions. Furthermore, the sulfonamide proton is acidic and can be removed by a base, allowing for further functionalization at the nitrogen atom.
The general scheme for the activation of alcohols and amines is depicted below:
Alcohols: R-OH + Mes-SO₂-Im(2-Me) → R-O-SO₂-Mes + 2-Me-Imidazole
Amines: R-NH₂ + Mes-SO₂-Im(2-Me) → R-NH-SO₂-Mes + 2-Me-Imidazole
Regioselectivity and Chemoselectivity in Reactions Mediated by "this compound"
The steric and electronic properties of this compound are expected to impart a high degree of selectivity in the reactions it mediates.
Regioselectivity: In molecules containing multiple hydroxyl or amino groups with different steric environments, this compound is anticipated to exhibit a preference for the less sterically hindered nucleophilic site. The bulky mesityl group would likely disfavor reaction at more crowded positions. For instance, in a diol with both a primary and a secondary alcohol, preferential sulfonylation of the primary alcohol would be the expected outcome.
Chemoselectivity: The reagent is expected to show selectivity towards different types of nucleophiles. Generally, more nucleophilic functional groups will react preferentially. For example, in a molecule containing both an alcohol and an amide, the more nucleophilic alcohol is likely to be sulfonylated first. The "tempered" electrophilicity of the sulfonyl group, due to the imidazole leaving group and steric hindrance, can enhance this chemoselectivity, allowing for the selective modification of one functional group in the presence of others.
The following table provides a hypothetical selectivity profile based on general principles of organic reactivity:
| Substrate with Multiple Functional Groups | Expected Major Product with this compound |
| Primary and Secondary Alcohol | Sulfonylation at the primary alcohol |
| Aliphatic and Aromatic Amine | Sulfonylation at the more basic aliphatic amine |
| Alcohol and Thiol | Sulfonylation at the more nucleophilic thiol |
Development of New Synthetic Transformations Utilizing "this compound"
While the core reactivity of this compound lies in sulfonyl transfer reactions, its unique properties open avenues for the development of novel synthetic methodologies. The combination of a bulky sulfonyl group and a heterocyclic leaving group could be exploited in transformations beyond simple functional group activation.
One potential area of development is in catalytic processes where the 2-methylimidazole byproduct could act as a ligand or a base in a subsequent step of a reaction cascade. The in-situ generation of a mildly basic and sterically defined imidazole derivative could be advantageous in certain transformations.
Furthermore, the exploration of its reactivity with less common nucleophiles could lead to new methods for the formation of S-C, S-P, or S-Si bonds. The controlled and selective delivery of the mesitylsulfonyl group is a key feature that could be leveraged in the synthesis of complex target molecules where traditional sulfonylating agents lack the required selectivity.
Research in this area could focus on:
Domino Reactions: Designing reaction sequences where the sulfonylation is the initial step, and the liberated 2-methylimidazole participates in a subsequent transformation.
Asymmetric Catalysis: Utilizing chiral versions of 2-substituted imidazoles to develop enantioselective sulfonyl transfer reactions.
Late-Stage Functionalization: Employing the high selectivity of the reagent for the modification of complex molecules and natural products in the final stages of a synthesis.
Advanced Spectroscopic and Analytical Methodologies for 1 Mesitylsulfonyl 2 Methyl 1h Imidazole Research
High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Dynamic Studies
High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of "1-(mesitylsulfonyl)-2-methyl-1H-imidazole."
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this molecule, COSY would be expected to show a correlation between the two protons on the imidazole (B134444) ring (H-4 and H-5) and between the two meta-protons on the mesityl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹J-coupling). This is essential for assigning the carbon signals in the ¹³C NMR spectrum. Each proton on the imidazole and mesityl rings, as well as the methyl groups, would show a correlation to its corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds, ²J or ³J). This technique is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the imidazole ring protons to the C-2 carbon, and from the mesityl protons to the quaternary carbons of the mesityl ring. Crucially, it would help confirm the connectivity between the sulfonyl group and the imidazole nitrogen, likely through a correlation between the imidazole H-5 and the sulfur-bearing carbon of the mesityl ring, though this is a four-bond correlation and may be weak or absent.
Based on the known chemical shifts of related structures, the predicted ¹H and ¹³C NMR data are presented below.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 2-CH₃ | Methyl | ~2.5 | ~15 | C-2 |
| C-2 | Imidazole C | - | ~148 | - |
| H-4 / H-5 | Imidazole CH | ~7.0-7.5 (2H, d) | ~120, ~128 | C-2, C-5/C-4 |
| C-1' (Mesityl) | Aromatic C-S | - | ~135 | - |
| C-2', C-6' (Mesityl) | Aromatic C-CH₃ | - | ~142 | - |
| C-3', C-5' (Mesityl) | Aromatic C-H | ~7.0 (2H, s) | ~130 | C-1', C-2'/C-6', C-4' |
| C-4' (Mesityl) | Aromatic C-CH₃ | - | ~140 | - |
| 2',6'-CH₃ (ortho) | Mesityl Methyl | ~2.6 (6H, s) | ~23 | C-1', C-2'/C-6', C-3'/C-5' |
| 4'-CH₃ (para) | Mesityl Methyl | ~2.3 (3H, s) | ~21 | C-3'/C-5', C-4' |
While solution-state NMR provides data on molecules in a solvated, mobile state, solid-state NMR (ssNMR) offers critical insights into the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. For "this compound," ssNMR would be particularly useful for:
Identifying Polymorphs: Different crystalline forms (polymorphs) of a compound can have distinct physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments, can distinguish between polymorphs as the subtle differences in crystal packing lead to unique chemical shifts and peak multiplicities.
Characterizing Crystalline Forms: In a reaction context, ssNMR can be used to analyze the solid product directly, confirming its crystalline form or identifying mixtures of forms without the need for dissolution.
Studying Molecular Dynamics: Techniques like variable temperature ssNMR can probe dynamic processes in the solid state, such as the rotation of the methyl groups or restricted rotation of the mesityl group around the S-C bond.
For related imidazole-based materials, ssNMR has been used to study proton tautomerism and mobility within hydrogen-bonded networks, which could be relevant if the compound forms specific intermolecular interactions in its solid state.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of an ion's mass, allowing for the determination of its elemental formula. For "this compound" (C₁₃H₁₆N₂O₂S), HRMS is essential to confirm its identity.
Calculated Exact Mass: 264.0932 g/mol
Application: An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition, distinguishing it from any isomers or impurities with different formulas. In reaction monitoring, HRMS can be used to identify intermediates and byproducts, offering crucial mechanistic insights.
Tandem Mass Spectrometry (MS/MS) is a multi-step process where a specific precursor ion (e.g., the molecular ion, M⁺˙) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. chemguide.co.uk This provides definitive structural information by revealing the connectivity of the molecule.
The fragmentation of "this compound" is expected to proceed through cleavage of the relatively weak S-N bond and bonds within the sulfonyl and mesityl groups. Based on the fragmentation of the close analog N-(mesitylenesulfonyl)imidazole, a primary fragmentation pathway would involve the formation of the mesitylsulfonyl cation and the 2-methyl-imidazole radical, or vice versa. nist.gov
Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|---|
| 264 | 183 | [Mesityl-SO₂]⁺ (Loss of 2-methyl-imidazole radical) |
| 264 | 119 | [Mesityl]⁺ (Loss of SO₂ and 2-methyl-imidazole) |
| 264 | 82 | [2-methyl-1H-imidazole]⁺˙ (Loss of mesitylsulfonyl radical) |
| 183 | 119 | [Mesityl]⁺ (Loss of SO₂) |
X-ray Crystallography for Precise Molecular Geometry Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of atoms.
For "this compound," a crystal structure would provide invaluable information, including:
Precise Bond Lengths and Angles: Confirming the exact geometric parameters of the imidazole and mesityl rings, as well as the sulfonyl group.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice and identifying any significant non-covalent interactions, such as hydrogen bonds or π-stacking, which govern the material's bulk properties.
While a crystal structure for the target compound is not available, data from related imidazole structures provide representative values for the expected geometry. researchgate.netnih.govresearchgate.netresearchgate.net
Representative Bond Lengths and Angles from Related Imidazole Structures
| Parameter | Expected Value |
|---|---|
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.70 Å |
| S-C (Mesityl) Bond Length | ~1.77 Å |
| N-C (Imidazole) Bond Length | ~1.35 - 1.38 Å |
| C=C (Imidazole) Bond Length | ~1.36 Å |
| O-S-O Bond Angle | ~120° |
| C-S-N Bond Angle | ~106° |
Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Contexts
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques crucial for the qualitative analysis of "this compound." These vibrational spectroscopy methods provide detailed information about the molecule's functional groups and are instrumental in monitoring its synthesis and subsequent reactions. By identifying the characteristic vibrational frequencies, researchers can confirm the presence of the mesitylsulfonyl and 2-methyl-1H-imidazole moieties and track chemical transformations.
In a typical reaction context, such as the synthesis of "this compound" from 2-methylimidazole (B133640) and mesitylsulfonyl chloride, IR and Raman spectroscopy can follow the progress of the reaction. The disappearance of the N-H stretching vibration from the 2-methylimidazole starting material and the appearance of characteristic sulfonyl group vibrations would indicate the formation of the desired product.
Infrared (IR) Spectroscopy
The IR spectrum of "this compound" is expected to exhibit a series of absorption bands corresponding to the various vibrational modes of its functional groups. The key characteristic peaks can be assigned as follows:
Sulfonyl Group (SO₂): This group will produce two strong, distinct stretching vibrations. The asymmetric stretching (ν_as(SO₂)) is typically observed in the 1350-1380 cm⁻¹ region, while the symmetric stretching (ν_s(SO₂)) appears in the 1160-1180 cm⁻¹ range. The presence of these two intense bands is a strong indicator of the sulfonyl moiety.
Imidazole Ring: The C=N and C=C stretching vibrations within the imidazole ring are expected to appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic imidazole ring typically occur above 3000 cm⁻¹.
Mesityl Group: The aromatic C-H stretching vibrations of the mesityl (2,4,6-trimethylphenyl) group are also expected above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring will likely overlap with the imidazole ring vibrations in the 1500-1600 cm⁻¹ range. The methyl (CH₃) groups of the mesityl substituent will show characteristic symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and bending vibrations around 1375-1450 cm⁻¹.
2-Methyl Group: The methyl group attached to the imidazole ring will also contribute to the C-H stretching and bending regions of the spectrum.
A hypothetical data table of expected major IR absorption bands for "this compound" is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Mesityl & Imidazole C-H | Stretching | > 3000 | Medium-Weak |
| Methyl C-H | Stretching | 2850-2960 | Medium |
| Imidazole & Mesityl C=C/C=N | Stretching | 1500-1650 | Medium-Strong |
| Methyl C-H | Bending | 1375-1450 | Medium |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1350-1380 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | 1160-1180 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. This often results in different vibrational modes being more prominent in each technique.
For "this compound," the key Raman active modes would include:
Sulfonyl Group (SO₂): The symmetric stretching of the SO₂ group is typically a strong and easily identifiable band in the Raman spectrum.
Aromatic Rings: The breathing modes of both the imidazole and mesityl rings are usually strong in the Raman spectrum, providing a characteristic fingerprint for the molecule.
Methyl Groups: The C-H stretching and bending vibrations of the methyl groups are also Raman active.
In reaction monitoring, the formation of the S-N bond and the substitution pattern on the imidazole ring can be followed by observing shifts in the characteristic Raman bands.
A hypothetical data table of expected major Raman shifts for "this compound" is presented below.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Mesityl & Imidazole C-H | Stretching | > 3000 | Medium |
| Methyl C-H | Stretching | 2850-2960 | Strong |
| Imidazole & Mesityl C=C/C=N | Ring Breathing/Stretching | 1500-1650 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | 1160-1180 | Strong |
| Imidazole & Mesityl Rings | Ring Deformation | 600-1000 | Medium-Strong |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Research (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for the stereochemical analysis of chiral molecules. These techniques measure the differential interaction of a molecule with left and right circularly polarized light. For a molecule to be chiroptically active, it must be chiral, meaning it is non-superimposable on its mirror image.
In the case of "this compound," the molecule is achiral. It does not possess a stereocenter (a carbon atom bonded to four different groups), nor does it exhibit other elements of chirality such as axial or planar chirality. The molecule possesses a plane of symmetry that bisects the mesitylsulfonyl and 2-methyl-1H-imidazole groups.
Due to its achiral nature, "this compound" will not exhibit a CD or ORD spectrum. Therefore, chiroptical spectroscopy is not an applicable technique for the stereochemical research of this specific compound.
Should "this compound" be derivatized in a way that introduces a chiral center, for instance, by the addition of a chiral substituent to the imidazole ring or the mesityl group, then the resulting chiral molecule would be amenable to analysis by chiroptical spectroscopy. In such a hypothetical scenario, CD and ORD could be used to determine the absolute configuration of the newly formed stereocenter and to study conformational changes in solution.
Computational Chemistry Approaches for 1 Mesitylsulfonyl 2 Methyl 1h Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules. DFT calculations for 1-(mesitylsulfonyl)-2-methyl-1H-imidazole would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a variety of electronic properties can be calculated to predict the molecule's reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org For this compound, the sulfonyl group is strongly electron-withdrawing, which would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 2-methylimidazole (B133640).
Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this molecule, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the imidazole (B134444) ring not bonded to the sulfonyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be anticipated around the hydrogen atoms and the sulfur atom, indicating sites for nucleophilic attack.
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are hypothetical values for illustrative purposes, based on typical results for similar molecules.)
| Property | Value | Significance |
| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | 0.35 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While DFT calculations are excellent for understanding the electronic properties of a single, optimized structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, a key aspect to investigate with MD would be the rotational freedom around the S-N and S-C bonds. The bulky mesityl group likely imposes significant steric hindrance, restricting the possible conformations. wikipedia.org An MD simulation could map the potential energy surface related to the rotation of the mesityl and imidazole rings, identifying the most stable conformers and the energy barriers between them. researchgate.net
Furthermore, MD simulations are invaluable for studying how the molecule interacts with different solvents. By simulating this compound in a box of explicit solvent molecules (e.g., water, acetonitrile, or dichloromethane), one can analyze the solvation shell structure. This would reveal how solvent molecules arrange themselves around the solute and which parts of the molecule are most strongly solvated. For instance, the polar sulfonyl group would be expected to form strong interactions with polar solvent molecules. These simulations can be used to calculate thermodynamic properties such as the free energy of solvation, which is critical for understanding solubility and reaction kinetics in solution. researchgate.net
Transition State Modeling for Reaction Pathway Elucidation
This compound is often used as a reagent in organic synthesis, for example, as a coupling agent or in the protection of functional groups. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes. Transition State (TS) modeling, typically performed using DFT, is a powerful method for elucidating reaction pathways. acs.org
To model a reaction, one would first identify the reactants and products. Then, a search for the transition state structure connecting them on the potential energy surface is performed. The TS is a first-order saddle point, representing the highest energy point along the reaction coordinate. Locating the TS is a non-trivial computational task, but it provides a wealth of information. researchgate.net
The energy difference between the reactants and the TS gives the activation energy barrier for the reaction. acs.org A lower activation energy implies a faster reaction rate. By calculating the activation energies for different possible pathways, one can predict which mechanism is most likely to occur. For example, in a reaction where this compound acts as a leaving group, TS modeling could clarify whether the reaction proceeds through a concerted or a stepwise mechanism. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the found TS indeed connects the desired reactants and products.
Quantum Chemical Studies of Bond Strengths and Acid-Base Properties
Quantum chemical methods can provide quantitative data on the intrinsic properties of molecules, such as bond strengths and acidity/basicity. The strength of the bonds within this compound, particularly the N-S bond and the S-C(mesityl) bond, is critical to its stability and reactivity. Bond Dissociation Energies (BDEs) can be calculated to estimate the energy required to break these bonds homolytically. This information is valuable for predicting the molecule's thermal stability and potential to undergo radical reactions.
The acid-base properties of the molecule can also be investigated. While the imidazole ring itself is basic, the attachment of the strongly electron-withdrawing mesitylsulfonyl group significantly reduces the basicity of the nitrogen atoms. The proton affinity can be calculated to quantify this basicity. Conversely, the methyl group on the imidazole ring and the methyl groups on the mesityl ring have acidic protons. The pKa values of these protons can be estimated using computational methods, often involving thermodynamic cycles in combination with solvation models. This information is crucial for understanding the molecule's behavior in acidic or basic media and for planning reactions where a proton might be abstracted.
Table 2: Illustrative Calculated Bond and Acid-Base Properties (Note: These are hypothetical values for illustrative purposes.)
| Property | Calculated Value | Significance |
| N-S Bond Dissociation Energy | 75 kcal/mol | Indicates a relatively strong covalent bond, crucial for the molecule's stability. |
| C(imidazole)-H pKa | ~35 | Very weakly acidic, typical for a C-H bond on an aromatic heterocycle. |
| Proton Affinity (at N3) | ~190 kcal/mol | A measure of gas-phase basicity. The electron-withdrawing sulfonyl group reduces this value compared to simple imidazoles. |
In Silico Design of "this compound" Derivatives with Modified Reactivity
A significant advantage of computational chemistry is its predictive power, which can be harnessed for the in silico design of new molecules with tailored properties. mdpi.com Starting with the parent structure of this compound, computational methods can be used to predict how its reactivity would change upon structural modification.
For instance, one could investigate the effect of substituting the methyl groups on the mesityl ring with other functional groups. Replacing them with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) would alter the electronic properties of the entire molecule. masterorganicchemistry.comlibretexts.org DFT calculations could quickly predict how these substitutions would affect the HOMO-LUMO gap, the charge distribution (MEP), and consequently, the reactivity of the sulfonyl group as a leaving group.
Similarly, modifications to the imidazole ring, such as changing the substituent at the 2-position or adding substituents at the 4 and 5-positions, could be explored. The goal would be to fine-tune the steric and electronic properties of the molecule for a specific application. For example, if the goal is to create a more reactive coupling agent, one might seek modifications that increase the electrophilicity of the sulfur atom and make the imidazole moiety a better leaving group. A systematic computational screening of various derivatives can identify the most promising candidates for synthesis, saving significant time and resources in the laboratory. mdpi.com
Applications of 1 Mesitylsulfonyl 2 Methyl 1h Imidazole in Modern Organic Synthesis
Role as a Coupling Reagent in C-C, C-N, and C-O Bond Formations
Currently, there is a limited body of publicly available scientific literature that specifically details the application of 1-(mesitylsulfonyl)-2-methyl-1H-imidazole as a coupling reagent for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. While related mesitylsulfonyl derivatives and other activated imidazole (B134444) systems are utilized in these transformations, specific research findings and data tables for the title compound are not readily found in prominent chemical databases and journals. The general reactivity of such compounds suggests a potential for activating carboxylic acids or other functional groups for nucleophilic attack, but explicit examples demonstrating this for This compound are not available at this time.
Utilization in Heterocycle Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Imidazole derivatives often serve as key building blocks or reagents in the construction of more complex ring systems. However, a thorough review of the current literature does not yield specific examples or detailed research findings on the utilization of This compound for the synthesis of other heterocycles. Its structural features, including the reactive sulfonyl group and the substituted imidazole core, theoretically allow for its participation in cyclization or condensation reactions, but dedicated studies on this application have not been reported.
Application in Protecting Group Chemistry (specifically as a sulfonylating agent)
In the realm of protecting group chemistry, sulfonylating agents are crucial for the temporary modification of functional groups such as alcohols, amines, and phenols. The mesitylsulfonyl group, in particular, is valued for its steric bulk and electronic properties. While the structure of This compound suggests its potential as a mesitylsulfonylating agent, specific studies detailing its efficacy, substrate scope, and reaction conditions for this purpose are not present in the accessible scientific literature. The transfer of the mesitylsulfonyl group to a substrate would be the expected mode of action, but comparative studies with other sulfonylating agents involving this specific compound are absent.
Use in Asymmetric Synthesis Methodologies
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, often relies on chiral catalysts, auxiliaries, or reagents. While chiral imidazole derivatives are known to be effective ligands in asymmetric catalysis, there is no available research that documents the use of This compound in asymmetric synthesis methodologies. For this compound to be utilized in such a context, it would likely need to be part of a chiral catalytic system or be derivatized to incorporate a chiral element, neither of which has been described in the current body of scientific work.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation. These reactions often depend on the specific reactivity of the starting materials to proceed in a controlled manner. A review of the literature indicates a lack of studies where This compound is integrated as a reactant or catalyst in MCRs or cascade reactions. The potential for this compound to participate in such transformations remains unexplored.
Potential in Polymer and Materials Science as a Building Block or Modifying Agent
The application of specialized organic molecules in polymer and materials science is a rapidly growing field. Imidazole-containing polymers are known for their unique properties and applications. However, there are no specific reports on the use of This compound as a monomer for polymerization or as a modifying agent for existing polymers or materials. Its incorporation into a polymer backbone or as a pendant group could impart specific thermal, electronic, or solubility characteristics, but this potential has not yet been realized or documented in the scientific literature.
Emerging Research Directions and Future Perspectives for 1 Mesitylsulfonyl 2 Methyl 1h Imidazole Studies
Development of "1-(mesitylsulfonyl)-2-methyl-1H-imidazole"-Based Catalysts
The structure of this compound makes it an ideal precursor for N-heterocyclic carbene (NHC) catalysts. NHCs are a powerful class of organocatalysts known for their ability to mediate a wide range of organic transformations. beilstein-journals.orgnih.gov The deprotonation of the corresponding imidazolium (B1220033) salt, derived from the target molecule, would yield an NHC whose steric and electronic properties are modulated by the N-mesitylsulfonyl and C2-methyl groups.
Potential catalytic applications to be explored include:
Benzoin and Stetter Reactions: Classic NHC-catalyzed C-C bond-forming reactions. beilstein-journals.org
Cross-Coupling Reactions: As ligands for transition metals (e.g., copper, palladium), these NHCs could form highly efficient catalysts for reactions such as Suzuki and Heck couplings. beilstein-journals.org
Polymerization: Acting as initiators for ring-opening polymerization of cyclic esters and other monomers.
Below is a table illustrating potential catalytic reactions where NHCs derived from related precursors have shown efficacy.
| Reaction Type | Catalyst System | Substrates | Product Type | Potential Advantage of Mesitylsulfonyl Group |
| Aza-Benzoin Reaction | Chiral NHC | Aldehydes, Acylimines | α-Amino ketones | Enhanced diastereoselectivity |
| [4+1] Annulation | NHC | Phthalaldehyde, Imines | cis-2-amino-3-hydroxyindanones | Improved stereocontrol beilstein-journals.org |
| C-N Bond Formation | NHC/Copper(I) Complex | Alkynes, Sulfonyl Azides, Amines | N-Sulfonylamidines | Increased catalyst stability and efficiency beilstein-journals.org |
This interactive data table is based on established reactivity patterns of analogous N-heterocyclic carbene catalysts.
Integration into Flow Chemistry Systems for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and reduced waste. researchgate.netnih.gov The synthesis of this compound and its derivatives is a prime candidate for adaptation to continuous-flow systems.
Future work will likely involve developing a telescoped, multi-step flow process starting from simple precursors. For instance, the alkylation of 2-methylimidazole (B133640) followed by sulfonylation could be performed sequentially in a flow reactor. thalesnano.com This approach minimizes the handling of intermediates and allows for rapid optimization of reaction conditions such as temperature, pressure, and residence time to maximize yield and purity. figshare.com The use of packed-bed reactors containing immobilized catalysts or reagents could further streamline the process, simplifying purification and enabling a truly continuous production line. thalesnano.com
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Anticipated Benefit |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior temperature control, reduced risk of thermal runaway researchgate.net |
| Mixing | Often inefficient, concentration gradients | Efficient and rapid diffusion mixing | Increased reaction rates and selectivity |
| Safety | Large volumes of reagents handled at once | Small reactor volume, minimal holdup | Inherently safer process, especially for exothermic reactions |
| Scalability | Non-linear, requires re-optimization | Linear, by extending operation time | Faster transition from lab to pilot scale figshare.com |
| Productivity | Lower, cycle-time dependent | High, continuous output | Potential for g/hour to kg/hour production in a small footprint thalesnano.com |
This interactive data table compares key features of batch versus continuous flow synthesis for the production of imidazole (B134444) derivatives.
Photo- and Electro-Chemical Applications of "this compound"
The imidazole core is known to participate in photochemical reactions, including rearrangements and photo-oxidations. nih.govrsc.org The presence of the sulfonyl group introduces a new chromophore and a potential site for photochemical cleavage or transformation. Research in this area could explore the use of this compound as a photolabile protecting group or as a component in photoresponsive materials. Theoretical studies suggest that conical intersections play a key role in the photorearrangements of imidazoles, a pathway that could be influenced by the N-sulfonyl substituent. nih.gov Furthermore, related imidazolium salts have been used to develop photocatalytic reagents for generating reactive species like the fluorosulfonyl radical (·SO2F), suggesting a potential role for this compound in radical chemistry. nih.gov
In electrochemistry, the target compound could be investigated as a precursor to ionic liquids. Imidazolium-based ionic liquids are widely studied as electrolytes in batteries and supercapacitors. researchgate.netresearchgate.net The electrochemical stability window and conductivity of an ionic liquid derived from this compound would be of significant interest. The sulfonyl group may influence the electrochemical behavior, potentially enhancing stability or altering ion transport properties. researchgate.net
Exploration of Solid-Phase Synthesis Applications
Solid-phase synthesis is a cornerstone of combinatorial chemistry and the production of peptides and oligonucleotides. caltech.edu The functional groups within this compound offer handles for its application in this field. Specifically, N-sulfonyl imidazoles are known to be effective reagents in synthetic chemistry. For example, imidazole-1-sulfonyl azide (B81097) is a stable and efficient alternative to triflyl azide for diazo-transfer reactions, enabling the functionalization of solid supports for subsequent "click chemistry" applications. nih.gov
Future research could develop methods to immobilize this compound onto a polymer resin. The immobilized reagent could then be used in high-throughput synthesis campaigns. Alternatively, the molecule itself could be assembled on a solid support, allowing for the rapid generation of a library of derivatives with diverse functionalities for screening in drug discovery or materials science. The robust nature of the sulfonyl-imidazole linkage would be advantageous for withstanding the multiple steps of a typical solid-phase synthesis protocol. caltech.edu
Computational-Guided Discovery of New Reactions Involving "this compound"
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and elucidating reaction mechanisms. nih.govacs.org For this compound, computational studies can provide critical insights that guide experimental work, saving time and resources.
Future computational research will likely focus on several key areas:
Mechanism Elucidation: DFT calculations can map the energy profiles of potential reactions, such as the formation of the corresponding NHC and its subsequent catalytic cycles. acs.org This can help identify rate-determining steps and predict the stereochemical outcomes of reactions.
Property Prediction: Key electronic properties like Frontier Molecular Orbital (FMO) energies, molecular electrostatic potential (MEP), and global reactivity descriptors can be calculated to predict the molecule's reactivity, stability, and potential for use in electronic materials. nih.govresearchgate.net
Virtual Screening: By modeling the interactions of the target molecule and its derivatives with biological targets like enzymes, computational docking can identify potential therapeutic applications. nih.govmdpi.com
| Computational Method | Predicted Property / Application | Significance |
| Density Functional Theory (DFT) | Reaction energy profiles, transition states | Elucidates reaction mechanisms, predicts catalytic activity acs.org |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, reactivity sites | Predicts electronic properties and potential for NLO materials nih.gov |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, nucleophilic/electrophilic sites | Guides understanding of intermolecular interactions |
| Molecular Dynamics (MD) Simulation | Conformational stability, ligand-protein binding stability | Assesses stability of molecule-target complexes over time mdpi.com |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | In silico evaluation of drug-likeness for potential pharmaceutical use nih.gov |
This interactive data table summarizes key computational methods and their potential applications in studying this compound.
Sustainable and Environmentally Benign Synthesis Approaches to "this compound" and its Derivatives
Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. researchgate.net The production of this compound is an area ripe for the application of sustainable methodologies. Research is expected to move away from traditional methods that may use hazardous solvents or stoichiometric reagents.
Key green approaches for future development include:
Benign Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ionic liquids, or supercritical fluids. tandfonline.commdpi.com
Catalytic Routes: Employing reusable, non-toxic catalysts, such as zeolites or biocatalysts like lemon juice, which have been successfully used for the synthesis of other imidazole derivatives. nih.govresearchgate.net
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted or ultrasound-promoted synthesis to reduce reaction times and energy consumption. researchgate.netresearchgate.net
Atom Economy: Designing synthetic routes, such as multi-component reactions (MCRs), that maximize the incorporation of starting materials into the final product, thereby minimizing waste. nih.gov A potential route could be a van Leusen imidazole synthesis, which is known for its efficiency and can be adapted to greener conditions. mdpi.com
These sustainable approaches not only reduce the environmental footprint but can also lead to more efficient and cost-effective manufacturing processes. tandfonline.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
